molecular formula C12H10FN3O3 B5218499 5-[(4-FLUOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID

5-[(4-FLUOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID

Cat. No.: B5218499
M. Wt: 263.22 g/mol
InChI Key: DLYMXWRANHEMCR-UHFFFAOYSA-N
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Description

5-[(4-Fluoroanilino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that features a pyrazole ring substituted with a fluorinated aniline group and a carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-fluoroanilino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Fluoroaniline Group: The fluorinated aniline group can be introduced via a nucleophilic aromatic substitution reaction, where 4-fluoroaniline reacts with a suitable electrophile.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Fluoroanilino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the aniline group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

5-[(4-Fluoroanilino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[(4-fluoroanilino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorinated aniline group can enhance binding affinity through hydrogen bonding or hydrophobic interactions. The pyrazole ring can participate in π-π stacking interactions, while the carboxylic acid group can form ionic bonds with positively charged residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroaniline: A precursor in the synthesis of the target compound.

    3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with similar structural features.

Uniqueness

5-[(4-Fluoroanilino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to the combination of its fluorinated aniline group and pyrazole ring, which can confer specific chemical and biological properties. This combination can enhance the compound’s stability, binding affinity, and overall bioactivity compared to similar compounds.

Properties

IUPAC Name

5-[(4-fluorophenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O3/c1-16-10(9(6-14-16)12(18)19)11(17)15-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYMXWRANHEMCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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